Geranic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Geranic acid, a naturally occurring monocarboxylic acid found in essential oils like citronella and lemongrass [], has gained interest in scientific research for its potential applications in various fields. Here's a breakdown of its current exploration:

Antimicrobial Activity

Studies suggest geranic acid exhibits antimicrobial properties against a broad spectrum of bacteria and fungi []. One research area focuses on its potential use in combination with choline chloride to form a deep eutectic solvent (DES) called choline geranate (CAGE). This DES demonstrates promising results in combating pathogens associated with skin conditions like rosacea [].

Drug Delivery

Geranic acid's ability to penetrate the skin barrier makes it a potential candidate for enhancing transdermal drug delivery. Research suggests that CAGE can effectively deliver various drugs through the skin, potentially improving treatment efficacy for various diseases [].

Treatment for Genetic Disorders

Recent studies explore the use of geranic acid derivatives in treating nonsense mutation-mediated genetic disorders like Duchenne muscular dystrophy (DMD) []. These derivatives show promise in restoring protein function, offering a potential breakthrough in DMD treatment [].

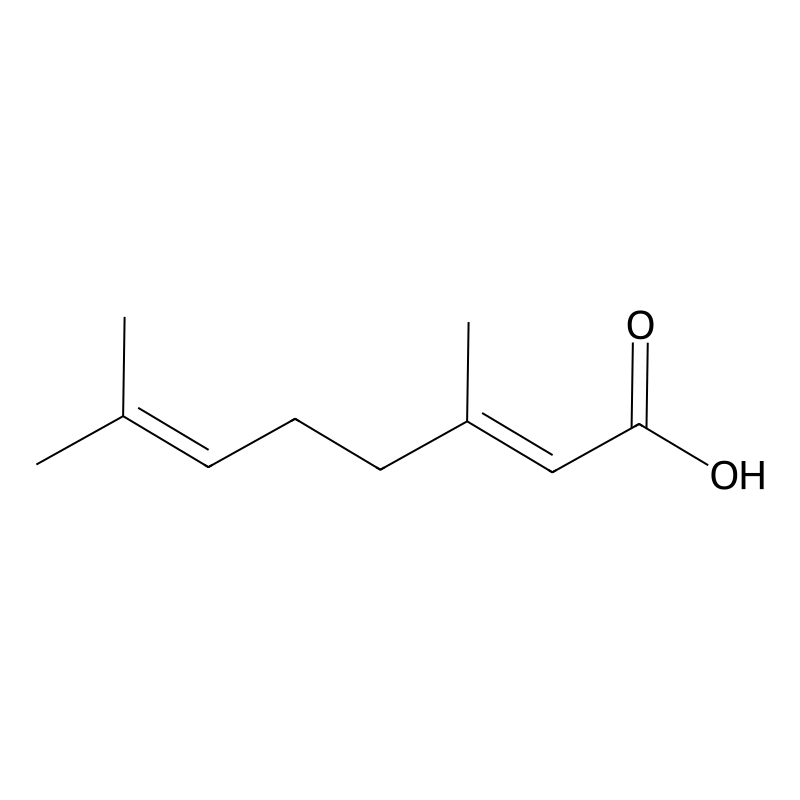

Geranic acid, scientifically known as 3,7-dimethyl-2,6-octadienoic acid, is a polyunsaturated fatty acid characterized by its unique structure featuring two methyl groups at the third and seventh carbon positions. It has a molecular formula of and a molecular weight of approximately 168.23 g/mol . This compound is notable for its role as a pheromone in various organisms and is recognized for its distinct double bond configuration, which differentiates it from its isomer, nerolic acid .

Research suggests that geranic acid exhibits various mechanisms of action:

Geranic acid exhibits various biological activities. It has been studied for its role in antibacterial applications, particularly in the form of choline geranate, which shows significant efficacy against biofilms formed by multidrug-resistant pathogens . Additionally, geranic acid's interaction with biological membranes suggests potential applications in drug delivery systems due to its ability to penetrate skin effectively .

Geranic acid finds utility in various fields:

- Pharmaceuticals: As an active ingredient in formulations targeting bacterial infections.

- Cosmetics: Utilized for its fragrance properties and potential skin benefits.

- Agriculture: Employed as a natural pesticide due to its pheromonal properties that can affect pest behavior.

- Food Industry: Used as a flavoring agent owing to its pleasant aroma.

Studies on the interactions of geranic acid reveal its ability to disrupt bacterial biofilms and integrate into bacterial membranes, affecting membrane integrity and homeostasis . The compound's interactions are crucial for understanding its antibacterial mechanisms and enhancing its efficacy in therapeutic applications.

Geranic acid shares structural similarities with several compounds, which can be compared based on their properties and applications:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Nerolic Acid | Isomer of geranic acid | Different double bond configuration |

| Myrcene | Monoterpene with similar origins | Higher volatility and different biological roles |

| Limonene | Another monoterpene | Widely used for fragrance; less polar than geranic |

| Citral | Mixture of neral and geranial | Strong lemon scent; used extensively in flavoring |

| Fenchone | Monocyclic ketone derived from pinene | Distinct aroma; used in flavoring and perfumery |

Geranic acid's unique double bond configuration and specific biological activities distinguish it from these similar compounds, making it particularly valuable in pharmaceutical and agricultural applications.

Purity

Physical Description

XLogP3

Exact Mass

Boiling Point

Density

Appearance

Storage

UNII

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

459-80-3

Wikipedia

3,7-dimethylocta-2,6-dienoic acid

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

General Manufacturing Information

2,6-Octadienoic acid, 3,7-dimethyl-, (2E)-: INACTIVE

Dates

2: Sanekata A, Tanigawa A, Takoi K, Nakayama Y, Tsuchiya Y. Identification and Characterization of Geranic Acid as a Unique Flavor Compound of Hops ( Humulus lupulus L.) Variety Sorachi Ace. J Agric Food Chem. 2018 Nov 21;66(46):12285-12295. doi: 10.1021/acs.jafc.8b04395. Epub 2018 Nov 12. PubMed PMID: 30362744.

3: Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, geranic acid, CAS Registry Number 459-80-3. Food Chem Toxicol. 2018 Dec;122 Suppl 1:S68-S74. doi: 10.1016/j.fct.2018.08.022. Epub 2018 Aug 16. Review. PubMed PMID: 30118821.

4: Tanner EEL, Ibsen KN, Mitragotri S. Transdermal insulin delivery using choline-based ionic liquids (CAGE). J Control Release. 2018 Sep 28;286:137-144. doi: 10.1016/j.jconrel.2018.07.029. Epub 2018 Jul 17. PubMed PMID: 30026081.

5: Banerjee A, Ibsen K, Brown T, Chen R, Agatemor C, Mitragotri S. Ionic liquids for oral insulin delivery. Proc Natl Acad Sci U S A. 2018 Jul 10;115(28):7296-7301. doi: 10.1073/pnas.1722338115. Epub 2018 Jun 25. PubMed PMID: 29941553; PubMed Central PMCID: PMC6048483.

6: Kries H, Kellner F, Kamileen MO, O'Connor SE. Inverted stereocontrol of iridoid synthase in snapdragon. J Biol Chem. 2017 Sep 1;292(35):14659-14667. doi: 10.1074/jbc.M117.800979. Epub 2017 Jul 12. PubMed PMID: 28701463; PubMed Central PMCID: PMC5582856.

7: Haruehanroengra P, Vangaveti S, Ranganathan SV, Wang R, Chen A, Sheng J. Nature's Selection of Geranyl Group as a tRNA Modification: The Effects of Chain Length on Base-Pairing Specificity. ACS Chem Biol. 2017 Jun 16;12(6):1504-1513. doi: 10.1021/acschembio.7b00108. Epub 2017 Apr 18. PubMed PMID: 28418649.

8: Engel KC, Stökl J, Schweizer R, Vogel H, Ayasse M, Ruther J, Steiger S. A hormone-related female anti-aphrodisiac signals temporary infertility and causes sexual abstinence to synchronize parental care. Nat Commun. 2016 Mar 22;7:11035. doi: 10.1038/ncomms11035. PubMed PMID: 27002429; PubMed Central PMCID: PMC4804164.

9: Jaworska M, Sikora E, Ogonowski J, Konieczna M. Study of O/W micro- and nano-emulsions based on propylene glycol diester as a vehicle for geranic acid. Acta Biochim Pol. 2015;62(2):229-33. doi: 10.18388/abp.2014_926. Epub 2015 Apr 9. PubMed PMID: 25856560.

10: Mi J, Becher D, Lubuta P, Dany S, Tusch K, Schewe H, Buchhaupt M, Schrader J. De novo production of the monoterpenoid geranic acid by metabolically engineered Pseudomonas putida. Microb Cell Fact. 2014 Dec 4;13:170. doi: 10.1186/s12934-014-0170-8. PubMed PMID: 25471523; PubMed Central PMCID: PMC4266966.

11: Brunel JM, Lieutaud A, Lome V, Pagès JM, Bolla JM. Polyamino geranic derivatives as new chemosensitizers to combat antibiotic resistant gram-negative bacteria. Bioorg Med Chem. 2013 Mar 1;21(5):1174-9. doi: 10.1016/j.bmc.2012.12.030. Epub 2013 Jan 3. PubMed PMID: 23352753.

12: Choi SY. Inhibitory effects of geranic acid derivatives on melanin biosynthesis. J Cosmet Sci. 2012 Nov-Dec;63(6):351-8. PubMed PMID: 23286867.

13: Yang T, Stoopen G, Yalpani N, Vervoort J, de Vos R, Voster A, Verstappen FW, Bouwmeester HJ, Jongsma MA. Metabolic engineering of geranic acid in maize to achieve fungal resistance is compromised by novel glycosylation patterns. Metab Eng. 2011 Jul;13(4):414-25. doi: 10.1016/j.ymben.2011.01.011. Epub 2011 Feb 4. PubMed PMID: 21296182.

14: Ilg A, Beyer P, Al-Babili S. Characterization of the rice carotenoid cleavage dioxygenase 1 reveals a novel route for geranial biosynthesis. FEBS J. 2009 Feb;276(3):736-47. doi: 10.1111/j.1742-4658.2008.06820.x. Epub 2008 Dec 19. PubMed PMID: 19120446.

15: Masuda T, Odaka Y, Ogawa N, Nakamoto K, Kuninaga H. Identification of geranic acid, a tyrosinase inhibitor in lemongrass (Cymbopogon citratus). J Agric Food Chem. 2008 Jan 23;56(2):597-601. Epub 2007 Dec 15. PubMed PMID: 18081247.

16: Chatterjee T. Biotransformation of geraniol by Rhodococcus sp. strain GR3. Biotechnol Appl Biochem. 2004 Jun;39(Pt 3):303-6. PubMed PMID: 15154841.

17: Tóth M, Furlan L, Yatsynin VG, Ujváry I, Szarukán I, Imrei Z, Tolasch T, Francke W, Jossi W. Identification of pheromones and optimization of bait composition for click beetle pests (Coleoptera: Elateridae) in Central and Western Europe. Pest Manag Sci. 2003 Apr;59(4):417-25. PubMed PMID: 12701702.

18: Wolken WA, van der Werf MJ. Geraniol biotransformation-pathway in spores of Penicillium digitatum. Appl Microbiol Biotechnol. 2001 Dec;57(5-6):731-7. PubMed PMID: 11778886.

19: Heyen U, Harder J. Geranic acid formation, an initial reaction of anaerobic monoterpene metabolism in denitrifying Alcaligenes defragrans. Appl Environ Microbiol. 2000 Jul;66(7):3004-9. PubMed PMID: 10877798; PubMed Central PMCID: PMC92103.

20: Alexander DC, Valvano MA. Role of the rfe gene in the biosynthesis of the Escherichia coli O7-specific lipopolysaccharide and other O-specific polysaccharides containing N-acetylglucosamine. J Bacteriol. 1994 Nov;176(22):7079-84. PubMed PMID: 7525537; PubMed Central PMCID: PMC197083.